BIX02188

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

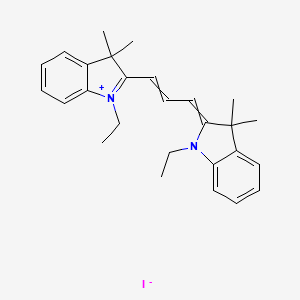

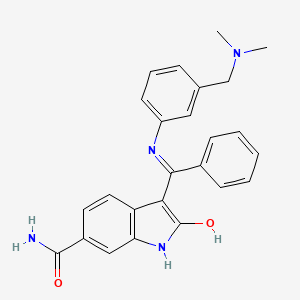

BIX02188 is a selective inhibitor of MEK5 with IC50 of 4.3 nM, also inhibits ERK5 catalytic activity with IC50 of 810 nM, and does not inhibit closely related kinases MEK1, MEK2, ERK2, and JNK2.this compound significantly blocks MEK5 catalytic activity with IC50 of 4.3 nM and inhibits ERK5 catalytic activity with IC50 of 0.83 μM. It shows no activity against closely related kinases MEK1, MEK2, ERK1, p38α, JNK2, TGFβR1, EGFR, and STK16 with IC50 values of 1.8 μM for TGFβR1, 3.9 μM for p38α, and >6.3 μM for other kinases. Pretreatment with this compound inhibits sorbitol-induced phosphorylation of ERK5 in HeLa cells in a dose dependent manner and displays no inhibitory activity against the phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs. this compound treatment alone for 24 hours in HeLa or HEK293 cells does not show any cytotoxic effect. This compound inhibits transcriptional activation of MEF2C through the MEK5/ERK5 signaling cascade in active MEK5/ERK5/MEF2C-driven luciferase expression system in HeLa and HEK293 cells with IC50 values of 1.15 μM and 0.82 μM, respectively.

Applications De Recherche Scientifique

Inhibiteur de MEK5

BIX02188 est un inhibiteur puissant de MEK5, un membre de la cascade des protéines kinases activées par les mitogènes (MAPK) {svg_1}. La valeur de la CI50, qui mesure l'efficacité d'une substance à inhiber une fonction biologique ou biochimique spécifique, est de 4,3 nM {svg_2}. Cela fait de this compound un outil puissant dans la recherche impliquant la voie MEK5.

Inhibition de ERK5

This compound inhibe également l'activité catalytique d'ERK5, avec une CI50 de 810 nM {svg_3}. ERK5 est une protéine kinase impliquée dans la cascade MAPK, qui joue un rôle crucial dans la prolifération et la différenciation cellulaires {svg_4}.

Sélectivité pour MEK5

L'une des caractéristiques clés de this compound est sa sélectivité pour MEK5. Il n'inhibe pas les kinases étroitement liées telles que MEK1, MEK2, ERK2 et JNK2 {svg_5}. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de MEK5 dans les processus cellulaires {svg_6}.

Utilisation dans les cellules endothéliales

This compound a été utilisé dans des recherches impliquant des cellules endothéliales. Dans une étude, il a été constaté qu'il bloquait la phosphorylation de BMK1, une protéine kinase activée par le stress oxydatif, de manière dose-dépendante {svg_7}.

Applications thérapeutiques potentielles

Compte tenu de sa capacité à inhiber MEK5 et ERK5, this compound a des applications thérapeutiques potentielles. Ces kinases sont impliquées dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la survie. Par conséquent, this compound pourrait potentiellement être utilisé dans le traitement de maladies où ces processus sont dysrégulés {svg_8}.

Disponibilité pour la recherche

This compound est disponible dans le commerce et peut être acheté auprès de divers fournisseurs à des fins de recherche {svg_9} {svg_10}. Sa disponibilité facilite son utilisation dans diverses applications de recherche scientifique.

Mécanisme D'action

Target of Action

BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase kinase (MAPKK) family, which plays a crucial role in the MAPK/ERK pathway .

Mode of Action

This compound inhibits the catalytic function of the purified, active MEK5 enzyme . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of MEK5 and ERK5 activity is significant, with IC50 values of 4.3 nM and 810 nM, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MEK5 and ERK5, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MEK5 and ERK5 activity . This inhibition disrupts the MAPK/ERK pathway, potentially leading to the suppression of cell proliferation, differentiation, and survival . In addition, this compound has been shown to induce apoptosis in certain cell types .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH. Moreover, the presence of other molecules in the cellular environment can also impact the compound’s action. For example, the presence of H2O2 has been shown to activate BMK1, a kinase that can be inhibited by this compound

Propriétés

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 |

Source

|

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)